3-(2-Ethylphenoxy)benzaldehyde
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Overview
Description
3-(2-Ethylphenoxy)benzaldehyde: is an organic compound with the molecular formula C15H14O2 . It is a derivative of benzaldehyde, where the benzene ring is substituted with a 2-ethylphenoxy group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Ethylphenoxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzaldehyde with 2-ethylphenol in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Ethylphenoxy)benzaldehyde undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: 3-(2-Ethylphenoxy)benzoic acid.
Reduction: 3-(2-Ethylphenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 3-(2-Ethylphenoxy)benzaldehyde is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential antifungal and antimicrobial properties. It has been shown to disrupt cellular antioxidation systems in fungi, making it a potential candidate for antifungal drug development .
Medicine: The compound’s ability to interact with cellular targets and pathways is being explored for therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used in the production of fragrances and flavoring agents. Its aromatic properties make it a valuable ingredient in the formulation of perfumes and food additives .
Mechanism of Action
The mechanism of action of 3-(2-Ethylphenoxy)benzaldehyde involves its interaction with cellular macromolecules, particularly those involved in antioxidation pathways. The compound can disrupt the function of enzymes like superoxide dismutases and glutathione reductase, leading to oxidative stress and inhibition of fungal growth . Additionally, it may bind to cellular proteins and interfere with their normal function, contributing to its antimicrobial and antifungal effects .
Comparison with Similar Compounds
Benzaldehyde: The parent compound, known for its almond-like odor and wide range of applications in the chemical industry.
3-Hydroxybenzaldehyde: A precursor in the synthesis of 3-(2-Ethylphenoxy)benzaldehyde, used in various organic reactions.
2-Ethylphenol: Another precursor, known for its use in the production of fragrances and as an intermediate in organic synthesis.
Uniqueness: this compound stands out due to its unique combination of an aldehyde group and an ethylphenoxy substituent. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in research and industry .
Properties
CAS No. |
521974-74-3 |
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Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
3-(2-ethylphenoxy)benzaldehyde |
InChI |
InChI=1S/C15H14O2/c1-2-13-7-3-4-9-15(13)17-14-8-5-6-12(10-14)11-16/h3-11H,2H2,1H3 |
InChI Key |
NTMOCMZZHKEWLS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1OC2=CC=CC(=C2)C=O |
Origin of Product |
United States |
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